molecular formula C16H13ClN2O2S B5188541 3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione

3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione

Cat. No. B5188541
M. Wt: 332.8 g/mol
InChI Key: AOJSXVSWJWZVFG-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione is a chemical compound that has been extensively studied in scientific research. This compound has a unique structure that makes it a promising candidate for various applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has a variety of biochemical and physiological effects. This compound can inhibit the activity of certain enzymes, reduce inflammation, and induce cell death in cancer cells. Additionally, 3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects. However, the synthesis method for this compound is complex and requires expertise in organic chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for research on 3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione. One direction is to further study its potential applications in the treatment of cancer and other diseases. Another direction is to investigate the mechanism of action of this compound and identify other enzymes that it can inhibit. Additionally, research can be done to optimize the synthesis method for this compound and improve its yield and purity. Overall, 3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione is a promising compound that has the potential to make a significant impact in the field of medicine.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobenzyl chloride with 5-methyl-2-thiophenecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with urea to form the final product, 3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione has anticancer properties and can inhibit the growth of cancer cells. Other potential applications of this compound include its use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-2-7-13(22-10)8-14-15(20)19(16(21)18-14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJSXVSWJWZVFG-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(4-chlorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione

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